4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
Overview
Description
4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile is a chemical compound with the molecular formula C25H24N2O. It is an intermediate in the synthesis of Ritonavir, an antiretroviral medication used to treat and prevent HIV/AIDS . This compound is characterized by its complex structure, which includes a dibenzylamino group, a ketone group, and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of benzylamine with a suitable ketone and nitrile precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane or chloroform .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures, including temperature regulation, solvent recovery, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides or other electrophiles.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: An intermediate in the synthesis of Ritonavir, which is used in the treatment of HIV/AIDS.
Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds
Mechanism of Action
The mechanism of action of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile is primarily related to its role as an intermediate in the synthesis of Ritonavir. In this context, it contributes to the formation of the active pharmaceutical ingredient through a series of chemical transformations. The molecular targets and pathways involved are specific to the synthesis process and the final active compound, Ritonavir .
Comparison with Similar Compounds
4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanone: Similar structure but without the nitrile group.
Uniqueness: 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile is unique due to the presence of both a nitrile group and a dibenzylamino group, which confer specific reactivity and synthetic utility. Its role as an intermediate in the synthesis of Ritonavir further highlights its importance in pharmaceutical chemistry .
Properties
IUPAC Name |
(4S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O/c26-17-16-25(28)24(18-21-10-4-1-5-11-21)27(19-22-12-6-2-7-13-22)20-23-14-8-3-9-15-23/h1-15,24H,16,18-20H2/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTIELGBBUTMMA-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)CC#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)CC#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433262 | |
Record name | 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156732-12-6 | |
Record name | 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.